2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-pyrrol-1-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-15(11-19-7-1-2-8-19)18-10-13-4-3-6-17-16(13)14-5-9-21-12-14/h1-9,12H,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBUVKJTIANSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through cyclization reactions, followed by the introduction of the thiophene and pyridine rings via coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions that include the formation of the pyrrole and thiophene moieties followed by acetamide linkage. The structural confirmation of this compound is usually achieved through techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the molecular structure and confirm the presence of functional groups.
- Infrared (IR) Spectroscopy : To identify characteristic absorption bands related to specific bonds in the molecule.
- Mass Spectrometry (MS) : To confirm the molecular weight and structure.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and pyridine rings have shown effectiveness against various bacterial strains. The compound's potential as an antimicrobial agent can be attributed to the presence of the thiophene moiety, which has been linked to enhanced biological activity in previous studies .
Antifungal Activity
The antifungal properties of related compounds have also been explored. A study on similar thienylpyridyl derivatives highlighted their efficacy against fungal pathogens such as Fusarium graminearum and Botrytis cinerea, suggesting a promising application for 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide in agricultural settings .
Insecticidal Activity
Recent investigations into thienylpyridyl derivatives have demonstrated their potential as insecticides. Specifically, compounds exhibiting structural similarities to 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide have shown high insecticidal activity against pests like Plutella xylostella (diamondback moth), making them candidates for development as novel pest control agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the thiophene and pyridine components can significantly influence antimicrobial and insecticidal properties. For example, variations in substituents at the thiophene ring have been linked to enhanced potency against specific microbial strains .
Case Study 1: Antimicrobial Screening
In a controlled laboratory setting, derivatives of 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide were screened for their antimicrobial activity using agar diffusion methods. The results indicated that certain modifications increased activity against Gram-positive bacteria compared to standard antibiotics .
Case Study 2: Insecticidal Evaluation
A series of thienylpyridyl acetamides were evaluated for their insecticidal properties against agricultural pests. The compound demonstrated a significant reduction in pest populations at concentrations as low as 200 mg/L, indicating its potential as an effective biopesticide .
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Core Scaffold Variations
The target compound shares structural homology with several analogs (Table 1):
Key Observations :
- Chlorine vs.
- Cyanophenyl vs. Thiophene: Compound 5RGX () replaces thiophene with a cyanophenyl group, enhancing hydrophobicity and electron-withdrawing effects.
- Trifluoroacetamide Modification : D-95 () introduces a trifluoromethyl group, likely improving metabolic stability compared to the target compound.
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding : The acetamide linker in the target and analogs (e.g., 5RGX, 5RH1) facilitates interactions with residues like ASN142 and GLN189 in enzymatic targets, as seen in SARS-CoV-2 main protease studies .
- Lipophilicity: Thiophene and pyrrole rings may increase lipophilicity compared to phenyl or cyanophenyl substituents, affecting membrane permeability.
- Steric Effects : The methylpyridine group in 5RGX () could impose steric hindrance, reducing binding efficiency compared to the target’s unsubstituted pyridine.
Enzyme Inhibition Profiles
Selectivity and Toxicity
- Trifluoromethyl Groups : D-95’s trifluoroacetamide () likely resists hydrolysis, improving in vivo stability over the target’s acetamide.
Biological Activity
The compound 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and comparative analysis with related compounds.
Synthesis and Structural Characteristics
The synthesis of 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrrole Ring : This can be achieved through condensation reactions using appropriate pyrrole precursors.
- Synthesis of the Thiophene-Pyridine Moiety : The thiophene and pyridine components are synthesized and subsequently linked to the pyrrole structure.
- Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or a similar reagent.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of related pyrrole and thiophene derivatives. For instance, compounds containing similar structural motifs have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds have been reported in the range of 0.8 to 100 µg/mL, indicating their effectiveness as antibacterial agents .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | S. aureus | 1.6 |
| Related Pyrrole Derivative | E. coli | 25 |
| Other Pyrrole Compounds | M. tuberculosis | 0.8 |
Antiviral Activity
Research into nitrogen heterocycles has shown that compounds similar to our target molecule exhibit antiviral properties. For example, derivatives with pyrrole structures have been evaluated for their ability to inhibit viral replication, particularly against hepatitis C virus (HCV) and herpes simplex virus (HSV). These studies suggest that modifications in the molecular structure can enhance antiviral efficacy .
The proposed mechanism of action for 2-(1H-pyrrol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves interaction with specific biological targets such as enzymes or receptors. The compound may exert its effects through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Binding Interactions : Molecular docking studies indicate that these compounds can bind effectively to active sites of enzymes like dihydrofolate reductase (DHFR), which is critical in folate metabolism .
Comparative Analysis with Related Compounds
The unique combination of the pyrrole ring with thiophene and pyridine moieties positions this compound among promising candidates for drug development. Comparative studies reveal that while many nitrogen heterocycles show antimicrobial and antiviral activities, the specific structural features of this compound may offer enhanced selectivity and potency.
| Compound Type | Activity | Notable Features |
|---|---|---|
| Pyrrole Derivatives | Antibacterial | Effective against Gram-positive bacteria |
| Thiophene-Pyridine Compounds | Antiviral | Inhibitory effects on HCV |
| Acetamides | Broad-spectrum | Diverse biological activities |
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Case Study on Antitubercular Activity : A study demonstrated that a related pyrrole derivative exhibited significant activity against M. tuberculosis, with MIC values as low as 0.8 µg/mL, suggesting potential for further development in treating tuberculosis .
- Antiviral Efficacy Evaluation : Another investigation evaluated a series of pyrrole-based compounds for their antiviral properties against HSV, revealing that structural modifications could lead to enhanced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
